
4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine: is a chemical compound that belongs to the class of trifluoromethylated pyridines. This compound is characterized by the presence of a bromine atom at the 4-position and two trifluoromethyl groups at the 3- and 6-positions on a pyridine ring, with an amine group at the 2-position. The trifluoromethyl groups are known to impart unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a pyridine derivative. The amine group can be introduced through nucleophilic substitution reactions using ammonia or amine derivatives .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
- Substituted pyridines with various functional groups.
- N-oxides or reduced amine derivatives.
- Coupled aromatic compounds with extended conjugation .
Scientific Research Applications
4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine is largely dependent on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development . The bromine atom and amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)pyridine
- 3-Bromo-6-(trifluoromethyl)pyridin-2-amine
- 4-Amino-2-(trifluoromethyl)pyridine
- 6-(Trifluoromethyl)-2-pyridinamine
Comparison: 4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds with fewer trifluoromethyl groups. The dual trifluoromethylation also imparts distinct electronic properties, making it more suitable for specific applications in medicinal chemistry and agrochemical development .
Properties
Molecular Formula |
C7H3BrF6N2 |
|---|---|
Molecular Weight |
309.01 g/mol |
IUPAC Name |
4-bromo-3,6-bis(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H3BrF6N2/c8-2-1-3(6(9,10)11)16-5(15)4(2)7(12,13)14/h1H,(H2,15,16) |
InChI Key |
NROMUVCIOARUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)N)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B13571282.png)

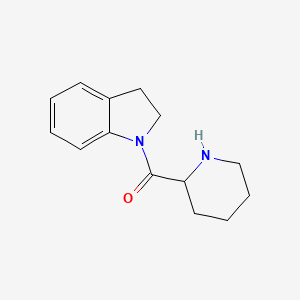
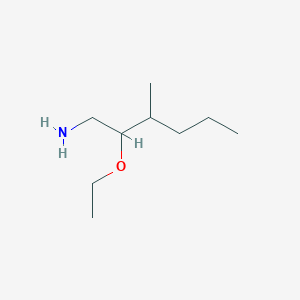

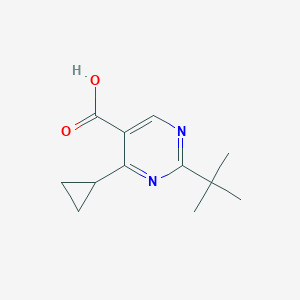
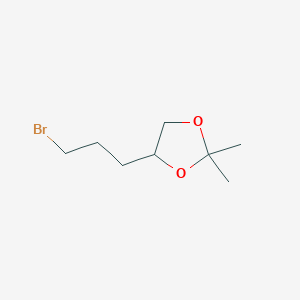


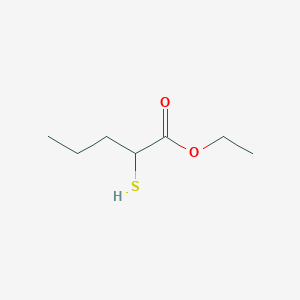
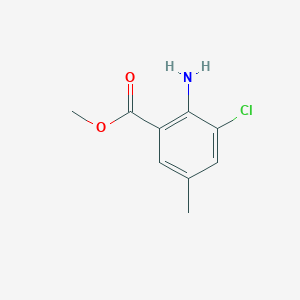
![4-[(Tert-butyldimethylsilyl)oxy]pentanoicacid](/img/structure/B13571356.png)
![1-Azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13571367.png)
